molecular formula C28H20N2 B8205639 N-(Naphthalen-2-yl)-9-phenyl-9H-carbazol-2-amine

N-(Naphthalen-2-yl)-9-phenyl-9H-carbazol-2-amine

Cat. No.: B8205639
M. Wt: 384.5 g/mol
InChI Key: FLHQREFQXXHDMZ-UHFFFAOYSA-N
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Description

N-(Naphthalen-2-yl)-9-phenyl-9H-carbazol-2-amine is an organic compound that features a complex structure with a naphthalene ring, a phenyl group, and a carbazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(Naphthalen-2-yl)-9-phenyl-9H-carbazol-2-amine typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts, high temperatures, and inert atmospheres to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that optimize yield and minimize costs. Techniques such as continuous flow chemistry and automated synthesis can be employed to produce large quantities efficiently. The use of green chemistry principles, such as solvent recycling and waste minimization, is also considered to make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

N-(Naphthalen-2-yl)-9-phenyl-9H-carbazol-2-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. The conditions often involve controlled temperatures, specific solvents, and sometimes the use of catalysts to drive the reactions to completion .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce halogens or alkyl groups onto the aromatic rings .

Scientific Research Applications

N-(Naphthalen-2-yl)-9-phenyl-9H-carbazol-2-amine has several scientific research applications:

Mechanism of Action

The mechanism by which N-(Naphthalen-2-yl)-9-phenyl-9H-carbazol-2-amine exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include signal transduction, gene expression, or metabolic processes .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other carbazole derivatives and naphthalene-based molecules. Examples are:

Uniqueness

N-(Naphthalen-2-yl)-9-phenyl-9H-carbazol-2-amine is unique due to its specific combination of a naphthalene ring, a phenyl group, and a carbazole moiety. This unique structure imparts distinct electronic and steric properties, making it valuable for specific applications in materials science and medicinal chemistry .

Properties

IUPAC Name

N-naphthalen-2-yl-9-phenylcarbazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H20N2/c1-2-10-24(11-3-1)30-27-13-7-6-12-25(27)26-17-16-23(19-28(26)30)29-22-15-14-20-8-4-5-9-21(20)18-22/h1-19,29H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLHQREFQXXHDMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C3=CC=CC=C3C4=C2C=C(C=C4)NC5=CC6=CC=CC=C6C=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H20N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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